6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile
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Overview
Description
6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile is a complex organic compound that features a piperidine ring, a bipyridine core, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable thiol with a halogenated bipyridine intermediate.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets. The piperidine ring and bipyridine core allow the compound to bind to various enzymes and receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-{[2-(Morpholin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile
- 6-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile
- 6-{[2-(Piperazin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile
Uniqueness
6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This uniqueness allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H20N4S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethylsulfanyl)-6-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H20N4S/c19-14-16-4-5-17(15-6-8-20-9-7-15)21-18(16)23-13-12-22-10-2-1-3-11-22/h4-9H,1-3,10-13H2 |
InChI Key |
XSSLFABHSHPTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N |
Origin of Product |
United States |
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